molecular formula C29H41N7O5S B549956 L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- CAS No. 74012-06-9

L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Cat. No.: B549956
CAS No.: 74012-06-9
M. Wt: 599.7 g/mol
InChI Key: QXYYONMTJKILDK-ZJZGAYNASA-N
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Preparation Methods

FMRFamide is a peptide consisting of four amino acid residues: phenylalanine, methionine, arginine, and phenylalanine . The synthetic route involves solid-phase peptide synthesis (SPPS), which is a common method for peptide production. The process includes the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . Industrial production methods are similar but scaled up to accommodate larger quantities.

Chemical Reactions Analysis

FMRFamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

FMRFamide has a wide range of scientific research applications:

Comparison with Similar Compounds

FMRFamide is part of a larger family of neuropeptides known as FMRFamide-related peptides (FaRPs). Similar compounds include:

FMRFamide is unique due to its specific sequence and the wide range of physiological functions it regulates across different species .

Biological Activity

L-Phenylalanine (L-Phe) is an essential amino acid that plays a crucial role in various biological processes. The compound "L-phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-" is a peptide derivative that combines L-Phe with other amino acids, potentially enhancing its biological activity. This article explores the biological activity of this compound, focusing on its effects on vascular function, insulin signaling, and metabolic implications, supported by relevant research findings.

1. Vascular Function Enhancement

Mechanism of Action
Research indicates that L-phenylalanine can restore vascular function by increasing levels of tetrahydrobiopterin (BH4), a cofactor necessary for nitric oxide (NO) production. In a study involving spontaneously hypertensive rats, oral administration of L-Phe led to:

  • Increased vascular BH4 levels.
  • Restoration of NO levels.
  • Reduction in superoxide production.

The activation of the GCH1-GFRP protein complex by L-Phe was identified as a key mechanism underlying these effects, suggesting a novel therapeutic target for treating vascular disorders characterized by reduced NO bioavailability .

Table 1: Effects of L-Phenylalanine on Vascular Function

ParameterControl Group (WKY)Hypertensive Group (SHR)After L-Phe Treatment (SHR)
Vascular BH4 LevelsBaselineReducedSignificantly Increased
Nitric Oxide LevelsNormalReducedRestored
Superoxide LevelsNormalElevatedReduced

2. Impact on Insulin Signaling

Insulin Resistance Induction
Conversely, elevated phenylalanine levels have been linked to impaired insulin signaling and the development of insulin resistance. A study involving Type 2 Diabetes (T2D) patients showed that increased serum phenylalanine levels correlated with:

  • Inhibition of glucose uptake.
  • Alteration in insulin receptor phosphorylation.

In experiments with mice fed a phenylalanine-rich diet, significant symptoms of T2D were observed, including increased body weight and altered glucose metabolism. These findings suggest that while L-Phe is essential for various functions, excessive levels may contribute to metabolic disorders .

Table 2: Phenylalanine Effects on Insulin Signaling

ParameterNormal ControlPhenylalanine-Rich Diet Group
Serum Phenylalanine LevelsBaselineIncreased by 75%
Glucose UptakeNormalSignificantly Decreased
Insulin SensitivityNormalImpaired

3. Metabolic and Neurotoxic Effects

Neurotoxicity Concerns
Chronic elevation of phenylalanine can lead to neurotoxic effects due to its role in neurotransmitter synthesis. High concentrations of phenylalanine have been associated with conditions such as phenylketonuria (PKU), where the inability to metabolize phenylalanine leads to toxic accumulation and neurological damage. The balance between L-Phe and its metabolites is critical for maintaining neural health .

4. Case Studies and Clinical Implications

Case Study: Phenylketonuria Management
In patients diagnosed with PKU, dietary management to restrict phenylalanine intake is crucial. However, controlled supplementation with L-Phe has shown potential benefits in enhancing cognitive function when carefully monitored. This highlights the dual nature of phenylalanine as both a necessary nutrient and a potential toxin at elevated levels .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYONMTJKILDK-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432751
Record name L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74012-06-9
Record name L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-
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Reactant of Route 6
L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

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